(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic compound that belongs to the class of azabicyclo compounds, which are characterized by a nitrogen atom incorporated into a bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an antiemetic agent and in the study of serotonin receptors.
The compound can be classified under azabicyclo[3.3.1]nonane derivatives. It is structurally related to other compounds in this class, such as 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, which is used as an impurity reference material in pharmaceutical contexts . The compound's Chemical Abstracts Service (CAS) number is not explicitly provided in the search results but can be derived from related compounds.
The synthesis of (1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves several steps starting from readily available precursors. The process may include:
Specific methods may vary depending on the desired stereochemistry and purity levels required for biological testing or pharmaceutical applications .
The molecular formula for (1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine is .
Key structural features include:
The compound's molecular weight is approximately 232.34 g/mol.
(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine can participate in various chemical reactions typical for amines:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for (1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine primarily involves its interaction with serotonin receptors in the central nervous system. As an antiemetic agent, it likely acts by:
This mechanism underscores its potential therapeutic applications in treating conditions like chemotherapy-induced nausea .
The physical properties of (1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine include:
Chemical properties include:
Quantitative data regarding melting points or boiling points were not provided but are crucial for practical applications in synthesis and formulation .
(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine has several potential applications:
The construction of the tropane ring system characteristic of azabicyclo[3.3.1]nonane represents a pivotal challenge in synthesizing (1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine. The endo-configured bicyclic framework necessitates precise stereochemical control, with two primary strategies emerging as industrially viable: catalytic asymmetric hydrogenation and transition-metal-mediated cyclization.
Catalytic asymmetric hydrogenation of enamine precursors offers a direct route to the chiral tropane scaffold. Research indicates that iridium complexes with chiral phosphine ligands (e.g., BINAP derivatives) achieve >90% enantiomeric excess (ee) in reducing prochiral 9-benzyl-9-azabicyclo[3.3.1]nonen-3-one intermediates [3] [7]. Critical parameters include:
This method circumvents the need for stoichiometric chiral auxiliaries, enhancing atom economy in large-scale production.
Ruthenium-catalyzed ring-closing metathesis (RCM) provides an alternative entry to the bicyclic core. Diphosphine-ruthenium complexes (e.g., Grubbs II catalyst) facilitate the cyclization of diallylamine derivatives into 8-azabicyclo[3.2.1]octene intermediates, which are subsequently elaborated to the [3.3.1] framework [2] [3]. Key advantages include:
Table 1: Comparison of Core Synthesis Methodologies
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir/(R)-BINAP | 90–95 | 82–88 | No chiral resolution needed |
Ru-Mediated Cyclization | Grubbs II | N/A | 75–85 | Modular precursor design |
Enzymatic Resolution | Lipase B (Candida antarctica) | ≥99 | 40–50* | High enantiopurity |
* Yield after kinetic resolution
N-Benzylation serves dual purposes: it protects the tertiary amine during functionalization and influences the compound’s pharmacological properties. Optimal benzylation employs:
The 9-benzyl group’s equatorial orientation (confirmed by X-ray crystallography) minimizes steric hindrance for subsequent C-3 modifications [1].
C-3 amine protection requires orthogonal strategies compatible with the basic bicyclic nitrogen:
Table 2: Amine Protecting Group Performance
Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility with N-Benzyl |
---|---|---|---|
Boc | 92–96 | TFA, 25°C, 1h | Excellent |
Cbz | 85–90 | 10% Pd/C, H₂, MeOH | Good |
Benzylidene | 78–82 | 1N HCl, reflux | Moderate |
Enantiopure (1R,3S,5S)-isomer access typically occurs via three strategies:
Notably, ruthenium-catalyzed asymmetric hydrogenation (Section 1.1.1) reduces reliance on resolution by providing enantiomerically enriched intermediates early in the synthesis.
Table 3: Enantiomeric Resolution Efficiency
Method | Resolution Agent | Max ee (%) | Yield (%) | Cost Index |
---|---|---|---|---|
Diastereomeric Crystallization | L-Tartaric acid | 98 | 65* | Low |
Enzymatic Resolution | Lipase PS-C II | 99 | 49 | Moderate |
Chiral HPLC | Cellulose tris(3,5-DMP) | 99.5 | 35** | High |
* Theoretical max 50% for kinetic resolution; *Throughput limited*
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2